molecular formula C5H5BrClFN2 B13611294 3-Bromo-5-fluoropyridin-4-amine hydrochloride

3-Bromo-5-fluoropyridin-4-amine hydrochloride

Katalognummer: B13611294
Molekulargewicht: 227.46 g/mol
InChI-Schlüssel: LLPWDWWCAXOYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoropyridin-4-amine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an amine group. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . The bromine atom can be introduced through a similar halogenation process using bromine or a brominating agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The final product is typically purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-fluoropyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the amine group allows the compound to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-5-fluoropyridin-4-amine hydrochloride is unique due to the specific positioning of the bromine, fluorine, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Eigenschaften

Molekularformel

C5H5BrClFN2

Molekulargewicht

227.46 g/mol

IUPAC-Name

3-bromo-5-fluoropyridin-4-amine;hydrochloride

InChI

InChI=1S/C5H4BrFN2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H

InChI-Schlüssel

LLPWDWWCAXOYJA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Br)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.